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Cat. No.: B1290056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural characterization of 5-
Bromo-4-methylnicotinaldehyde (CAS No: 351457-86-8), a substituted pyridine derivative of

interest in medicinal chemistry and materials science. This document outlines the expected

physicochemical properties and provides detailed, generalized experimental protocols for its

analysis using modern spectroscopic and crystallographic techniques. While specific

experimental data for this compound is not widely available in published literature, this guide

presents predicted data based on the analysis of analogous structures and foundational

principles of chemical characterization. All quantitative data is summarized in structured tables,

and a standardized workflow for structural elucidation is presented visually.

Introduction
5-Bromo-4-methylnicotinaldehyde is a heterocyclic aldehyde with potential applications as a

building block in the synthesis of more complex molecules, including pharmaceutically active

compounds. The presence of a bromine atom, a methyl group, and an aldehyde function on the

pyridine ring offers multiple points for chemical modification, making it a versatile intermediate.

Accurate structural characterization is paramount for its use in further research and

development. This guide details the methodologies required to confirm its identity, purity, and

three-dimensional structure.
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Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted data for 5-Bromo-4-
methylnicotinaldehyde.

Table 1: General Compound Information

Property Value Source

IUPAC Name
5-Bromo-4-methylpyridine-3-

carbaldehyde
N/A

CAS Number 351457-86-8 [1]

Molecular Formula C₇H₆BrNO [1]

Molecular Weight 200.03 g/mol [1]

Monoisotopic Mass 198.96329 Da [2]

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 199.97057

[M+Na]⁺ 221.95251

[M-H]⁻ 197.95601

[M+NH₄]⁺ 216.99711

[M]⁺ 198.96274

Data sourced from predicted values.[2]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.8 Singlet 1H Pyridine H-2

~8.6 Singlet 1H Pyridine H-6

~2.5 Singlet 3H Methyl protons (-CH₃)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde Carbonyl (C=O)

~155 Pyridine C-6

~152 Pyridine C-2

~140 Pyridine C-4

~130 Pyridine C-3

~120 Pyridine C-5 (C-Br)

~18 Methyl Carbon (-CH₃)

Table 5: Predicted Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3050 Medium C-H Stretch Aromatic (Pyridine)

~2920 Medium C-H Stretch Aliphatic (Methyl)

~2820, ~2720 Medium C-H Stretch Aldehyde

~1705 Strong C=O Stretch Aldehyde

~1580, ~1470 Medium-Strong C=C/C=N Stretch Aromatic (Pyridine)

~1020 Medium C-Br Stretch Aryl Halide

Experimental Protocols
The following sections provide detailed methodologies for the structural characterization of 5-
Bromo-4-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key

parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation

delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

program. Key parameters include a spectral width of 0-200 ppm, a 45-degree pulse angle,

a relaxation delay of 2 seconds, and 1024-2048 scans.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and

reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray Ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10

µL/min.

Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For

positive mode, typical parent ions would be [M+H]⁺ and [M+Na]⁺. For negative mode, [M-

H]⁻ would be expected. Set the mass range to 50-500 m/z.

Data Analysis: Determine the exact mass of the parent ions and compare it with the

theoretical mass calculated from the molecular formula (C₇H₆BrNO). The characteristic

isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly

visible in the molecular ion peak cluster.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:
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Sample Preparation: Place a small amount of the solid compound directly onto the ATR

crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric CO₂ and H₂O signals.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the aldehyde

C=O stretch, aromatic C=C/C=N stretches, and C-H stretches.[3]

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths,

and bond angles.

Instrumentation: Single-Crystal X-ray Diffractometer.

Procedure:

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-

0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated

solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream

of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data

using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods and refine the atomic positions and

displacement parameters using full-matrix least-squares on F².[4]

Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles,

and intermolecular interactions. The data should be deposited in a crystallographic

database (e.g., CCDC) to obtain a deposition number.
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Visualization of Workflows
The following diagrams illustrate the logical flow for the structural characterization of 5-Bromo-
4-methylnicotinaldehyde.

Compound Synthesis & Purification

Structural Characterization

Data Analysis & Confirmation

Synthesis of
5-Bromo-4-methylnicotinaldehyde

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

IR Spectroscopy
Single-Crystal X-ray
Diffraction (Optional)

Structure Confirmation

Purity Assessment

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.

Conclusion
The structural characterization of 5-Bromo-4-methylnicotinaldehyde relies on a combination

of standard analytical techniques. NMR spectroscopy provides the core skeletal information,

mass spectrometry confirms the molecular weight and elemental composition, and IR
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spectroscopy identifies key functional groups. For unambiguous three-dimensional structure

determination, single-crystal X-ray diffraction is the definitive method. The protocols and

predicted data within this guide serve as a robust framework for researchers working with this

compound, ensuring accurate characterization and facilitating its application in drug discovery

and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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